Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C7H13FN2O4S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with fluorosulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated control systems for precise reaction conditions, and efficient purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinate derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted piperazine derivatives.
Oxidation Reactions: Products include sulfonic acid derivatives.
Reduction Reactions: Products include sulfinate derivatives.
Scientific Research Applications
Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate: Similar in structure but contains a chlorosulfonyl group instead of a fluorosulfonyl group.
N-Boc piperazine derivatives: These compounds have a tert-butoxycarbonyl (Boc) protecting group and are used in similar applications.
Uniqueness
Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring strong and stable interactions with biological molecules .
Properties
Molecular Formula |
C7H13FN2O4S |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
ethyl 4-fluorosulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C7H13FN2O4S/c1-2-14-7(11)9-3-5-10(6-4-9)15(8,12)13/h2-6H2,1H3 |
InChI Key |
TUKDRCFQYLEQCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)F |
Origin of Product |
United States |
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